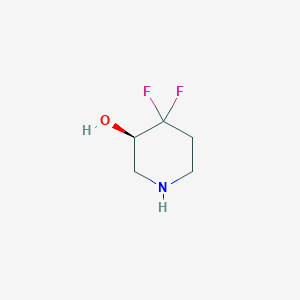

(R)-4,4-Difluoropiperidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9F2NO |

|---|---|

Molecular Weight |

137.13 g/mol |

IUPAC Name |

(3R)-4,4-difluoropiperidin-3-ol |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)1-2-8-3-4(5)9/h4,8-9H,1-3H2/t4-/m1/s1 |

InChI Key |

WCNZGFYSIIPMMR-SCSAIBSYSA-N |

Isomeric SMILES |

C1CNC[C@H](C1(F)F)O |

Canonical SMILES |

C1CNCC(C1(F)F)O |

Origin of Product |

United States |

The Strategic Importance of Fluorinated Piperidine Scaffolds in Modern Organic Synthesis

The introduction of fluorine atoms into piperidine (B6355638) scaffolds is a powerful strategy used by medicinal chemists to modulate the physicochemical and pharmacological properties of drug candidates. nih.gov The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can induce profound changes in a molecule's profile. numberanalytics.com These modifications are often targeted to overcome challenges in drug development, such as poor metabolic stability, undesirable off-target effects, or suboptimal bioavailability.

The strategic placement of fluorine on the piperidine ring can significantly alter a molecule's properties in several ways:

Metabolic Stability: The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life and improved bioavailability of a drug. nih.gov

Basicity (pKa): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect. When placed near the piperidine nitrogen, it can lower the amine's basicity (pKa). This modulation is crucial as pKa influences a compound's solubility, membrane permeability, and potential for off-target interactions, such as binding to the hERG ion channel.

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can affect its ability to cross cell membranes. This property must be carefully tuned to achieve the desired absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Conformational Control: The substitution of hydrogen with fluorine can have a significant impact on the conformational preferences of the piperidine ring. nih.govd-nb.info Due to stereoelectronic effects like hyperconjugation and electrostatic interactions (e.g., charge-dipole interactions), fluorine atoms can favor specific axial or equatorial positions, thereby locking the ring into a more rigid and defined conformation. nih.govresearchgate.net This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty upon binding.

These effects are summarized in the table below, highlighting the strategic advantages of using fluorinated piperidine scaffolds.

| Property | Effect of Fluorination | Rationale & Significance in Drug Design |

| Metabolic Stability | Increased | The high energy of the C-F bond makes it resistant to enzymatic cleavage, improving drug half-life. nih.gov |

| Basicity (pKa) | Decreased | The inductive effect of fluorine lowers the pKa of the piperidine nitrogen, which can modify solubility and reduce hERG liability. |

| Lipophilicity | Increased | Can enhance membrane permeability and target engagement, but requires careful balancing to maintain solubility. researchgate.net |

| Conformation | Restricted/Controlled | Stereoelectronic effects can favor specific ring conformations, leading to improved binding affinity and selectivity. nih.govresearchgate.net |

The synthesis of fluorinated piperidines has evolved, with methods like dearomatization-hydrogenation of fluoropyridine precursors and palladium-catalyzed hydrogenation providing access to a wide array of these valuable scaffolds. nih.govnih.gov

Contextualization of R 4,4 Difluoropiperidin 3 Ol As a Chiral Building Block in Advanced Chemical Research

(R)-4,4-Difluoropiperidin-3-ol is a specialized chiral building block, or synthon, designed for use in complex organic synthesis. researchgate.net Its structure is notable for the convergence of three key features that are highly sought after in medicinal chemistry: a piperidine (B6355638) core, geminal difluorination, and a stereodefined hydroxyl group. This combination makes it a valuable intermediate for constructing novel and sophisticated drug candidates.

The term "chiral building block" refers to a molecule with a defined three-dimensional structure that can be incorporated into a larger molecule without losing its stereochemical integrity. The demand for such building blocks has grown dramatically as the pharmaceutical industry has shifted towards developing single-enantiomer drugs to improve efficacy and reduce potential side effects.

The specific attributes of this compound contribute to its value:

Chirality: The (R)-configuration at the C3 position provides a specific stereochemical orientation. This is critical for achieving selective interactions with chiral biological targets like enzymes and receptors.

Hydroxyl Group: The alcohol functionality serves as a versatile chemical handle for further elaboration. It can be used to introduce other functional groups or to connect the piperidine scaffold to other parts of a target molecule through reactions such as etherification, esterification, or substitution.

Gem-Difluoro Group: The C4-difluorination introduces the benefits of fluorination, such as modulating local electronics and blocking a potential site of metabolism. This gem-difluoro motif is a known strategy for creating metabolically robust isosteres of carbonyl groups or single methylene (B1212753) units.

While direct research on this compound is specific, the importance of related fluorinated heterocyclic building blocks is well-documented. For instance, synthetic routes to 3-fluoropyrrolidines and 3-fluoroazetidines have been developed specifically because they are "interesting building blocks for pharmaceutical compounds". researchgate.net The synthesis of conformationally restricted fluorinated piperidine analogues, such as those based on a 2-azaspiro[3.3]heptane scaffold, further underscores the drive to create novel 3D fragments for drug design. enamine.netresearchgate.net The development of such building blocks allows medicinal chemists to explore new chemical space and design molecules with precisely tailored properties.

Overview of Research Trajectories for Difluorinated Nitrogen Heterocycles

Stereoselective Synthesis Approaches

The creation of stereochemically defined molecules like (R)-4,4-Difluoropiperidin-3-ol relies heavily on stereoselective synthesis. This broad category of chemical synthesis is designed to favor the formation of a specific stereoisomer. For complex molecules with multiple chiral centers, this control is paramount.

Asymmetric Catalysis for Enantio- and Diastereocontrol

Asymmetric catalysis is a powerful tool for establishing chirality, utilizing chiral catalysts to influence the stereochemical outcome of a reaction. This approach is often preferred for its efficiency, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

While direct examples for the synthesis of this compound using chiral palladium or copper complexes are not extensively documented in publicly available research, the principles of their application in related syntheses are well-established. For instance, palladium-catalyzed hydrogenation is a common method for debenzylation, a reaction that could be the final step in a synthesis pathway to yield the target molecule from a protected precursor. nih.gov The stereoselective synthesis of related piperidin-4-ols has been achieved through gold-catalyzed cyclization, demonstrating the utility of metal catalysts in forming the piperidine (B6355638) ring with high diastereoselectivity. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a significant and complementary approach to metal-based catalysis. tcichemicals.commdpi.com These catalysts are often lauded for their low toxicity and operational simplicity. tcichemicals.com Research into the synthesis of fluorinated piperidines has demonstrated the effectiveness of organocatalytic methods. For example, a highly enantioselective organocatalytic aza-Michael addition was developed for the synthesis of a 3,3-difluorinated pyrazolo-piperidine intermediate. acs.orgnih.govthieme-connect.com This key step utilized an organocatalyst to achieve high stereoselectivity, and computational analysis helped in the rational design of the catalyst for optimal performance. acs.orgthieme-connect.com Cinchona alkaloids and their derivatives are a prominent class of organocatalysts used in asymmetric synthesis, including the enantioselective addition of fluorinated compounds. researchgate.net

| Catalyst Type | Application in Related Syntheses | Key Findings |

| Organocatalyst | Enantioselective aza-Michael addition for a fluorinated pyrazolo-piperidine | Enabled a concise, four-step, stereoselective synthesis. acs.orgnih.gov |

| Organocatalyst | Rational catalyst design for aza-Michael addition | Computational analysis and steric considerations led to a highly selective catalyst. acs.orgthieme-connect.com |

Chiral Resolution Techniques

Chiral resolution is a classic and still widely used method for separating stereoisomers from a racemic mixture. This can be achieved through various techniques, including chromatography and enzymatic methods.

Chromatographic techniques are powerful for separating enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly effective. SFC is recognized for its efficiency and shorter analysis times compared to traditional HPLC. lcms.cz

A direct and highly relevant example is the purification of racemic (1-benzyl-4,4-difluoro-3-piperidyl)methanol by SFC. This separation successfully isolated the individual enantiomers with high chiral purity. nih.gov The (R)-enantiomer was subsequently debenzylated via palladium-catalyzed hydrogenation to afford (R)-(4,4-Difluoropiperidin-3-yl)methanol. nih.gov This demonstrates a viable and scalable pathway to the desired enantiopure compound.

Table of SFC Separation Parameters for a Precursor to this compound

| Parameter | Value |

|---|---|

| Compound | rac-(1-Benzyl-4,4-difluoropiperidin-3-yl)methanol |

| Technique | Supercritical Fluid Chromatography (SFC) |

| Chiral Stationary Phase | Phenomenex Lux i-Cellulose-5 |

| Mobile Phase | 10:90 isopropanol (B130326)/CO2 (0.2% v/v DEA) |

| Result | Separation of (R) and (S) enantiomers with high enantiomeric excess |

Data sourced from a study on the synthesis of BCL6 degraders. nih.gov

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product. Lipases are commonly used enzymes for this purpose. nih.gov For instance, the kinetic resolution of piperidine atropisomers has been achieved through enzyme-catalyzed acylation. nih.gov While a specific enzymatic resolution for 4,4-Difluoropiperidin-3-ol (B1650593) is not detailed in the available literature, the principles have been applied to various piperidine derivatives, suggesting its potential as a synthetic strategy. researchgate.netmdpi.comnih.gov

Specific Difluorination Reactions in Piperidine Synthesis

The introduction of a geminal difluoro group adjacent to a hydroxyl moiety presents a unique synthetic challenge. Various methods have been developed to achieve this transformation, primarily through the fluorination of precursor molecules.

Deoxofluorination of Precursors (e.g., DAST-Mediated Reactions)

Deoxofluorination is a key strategy for converting carbonyl groups and alcohols into fluorinated counterparts. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose, capable of transforming ketones into geminal difluorides and alcohols into monofluorides. enamine.netucla.edusigmaaldrich.com

In the context of piperidine synthesis, a precursor ketone, such as a protected 4-oxopiperidin-3-ol, can be treated with DAST to yield the desired 4,4-difluoro-3-ol derivative. The reaction proceeds by activating the carbonyl oxygen, followed by nucleophilic attack of fluoride (B91410) ions. While effective, DAST is known for its thermal instability and can promote side reactions, necessitating careful control of reaction conditions. enamine.netucla.edu Alternative, more stable reagents like Deoxo-Fluor and XtalFluor have been developed to offer improved safety and selectivity, often providing fewer elimination byproducts. ucla.edunih.gov For instance, XtalFluor reagents, when used with promoters like Et3N·3HF, can efficiently convert carbonyls to gem-difluorides with high selectivity. nih.gov

A specific example involves the deoxofluorination of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate. Treatment with sulfur tetrafluoride (SF4) and anhydrous hydrogen fluoride (HF) can yield tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate. sorbonne-universite.fr Subsequent chiral resolution or asymmetric synthesis would be required to isolate the (R)-enantiomer.

Geminal Difluorination Strategies

Beyond deoxofluorination of ketones, other strategies for creating the geminal difluoro motif are actively being explored.

Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful tool for bond activation, including the challenging C-F bond. nih.govrsc.org FLPs, which are combinations of Lewis acids and bases that are sterically hindered from forming a classical adduct, can cooperatively activate substrates. nih.govdokumen.pubrsc.org This approach has been applied to the monoselective C-F bond activation in polyfluoroalkanes, addressing the common issue of over-defluorination. nih.govrsc.org

While direct application to the synthesis of this compound is not extensively documented, the principle of FLP-mediated C-F activation offers a potential pathway. nih.gov For instance, an appropriately substituted piperidine precursor with a trifluoromethyl group could theoretically undergo selective defluorination to a difluoromethyl group mediated by an FLP. nih.gov Computational studies have shown that non-covalent interactions play a crucial role in this type of transformation. nih.gov

Constructing the Piperidine Ring with Fluorine Incorporation

An alternative to fluorinating a pre-existing piperidine ring is to construct the ring from fluorinated building blocks. This approach can offer better control over stereochemistry and regiochemistry.

Catalytic Hydrogenation of Fluoropyridine Precursors

The catalytic hydrogenation of fluorinated pyridine (B92270) derivatives is a direct route to fluorinated piperidines. nih.govacs.orgresearchgate.netnih.gov This method faces the significant challenge of potential hydrodefluorination, where the C-F bond is cleaved during the reduction process. nih.govenamine.net

However, recent advancements have demonstrated highly diastereoselective methods for the hydrogenation of fluoropyridines. For example, rhodium-catalyzed dearomatization–hydrogenation (DAH) processes have been developed to produce all-cis-(multi)fluorinated piperidines. nih.gov Similarly, using common heterogeneous catalysts like palladium on carbon, a chemoselective reduction of fluoropyridines can be achieved, tolerating other aromatic systems. acs.org An efficient synthesis of an aminofluoropiperidine as a precursor for a CGRP antagonist was achieved through a double reduction of a pyridine derivative, where the second step was an asymmetric hydrogenation using a ruthenium(II) catalyst. mdpi.com

For the synthesis of this compound, a potential precursor would be a suitably substituted 4,4-difluoro-3-hydroxypyridine. Asymmetric hydrogenation of such a precursor could, in principle, yield the desired chiral piperidine.

| Catalyst System | Substrate Type | Key Features |

| Rhodium(I) complex and pinacol (B44631) borane | Fluoropyridines | Dearomatization-hydrogenation process, highly diastereoselective. nih.govmdpi.com |

| Heterogeneous Palladium | Fluoropyridines | Chemoselective reduction, tolerates other aromatic systems. acs.org |

| Ruthenium(II) complex | Pyridine derivatives | Asymmetric hydrogenation for chiral piperidines. mdpi.com |

Annulation Reactions for Fluorinated N-Heterocycles (e.g., [4+2] Annulations)

Annulation reactions, which form a new ring onto a pre-existing molecule, are a versatile strategy for constructing complex heterocyclic systems. nih.govrsc.orgnih.gov Palladium-catalyzed [4+2] annulation reactions have been successfully employed to synthesize 3-fluoropiperidines from α-fluoro-β-ketoester starting materials. nih.govacs.org This method is highly modular, allowing for the rapid assembly of the piperidine core. nih.gov

Another approach involves the defluorinative annulation of trifluoromethyl alkenes, which can lead to monofluorinated heterocycles. wiley.com While not directly yielding a gem-difluoro moiety, this highlights the innovative use of fluorinated starting materials in cyclization reactions. More complex multicomponent cyclization reactions driven by visible light have also been developed for synthesizing fluorinated N-heterocycles. nih.gov

A synthetic strategy towards 4-substituted 3,3-difluoropiperidines involved a 1,4-addition of ethyl bromodifluoroacetate to an acrylonitrile (B1666552) derivative, followed by a series of transformations including reduction and lactamization to form the piperidine ring. researchgate.netnih.gov This demonstrates the construction of the difluoropiperidine core from acyclic, fluorinated precursors.

| Annulation Strategy | Precursors | Key Features |

| Pd-Catalyzed [4+2] Annulation | α-fluoro-β-ketoesters, allylic carbamates | Modular, rapid construction of 3-fluoropiperidine (B1141850) core. nih.govacs.orgwhiterose.ac.uk |

| Defluorinative Annulation | Trifluoromethyl alkenes | Access to monofluorinated heterocycles. wiley.com |

| 1,4-Addition/Cyclization | Ethyl bromodifluoroacetate, acrylonitriles | Construction of 3,3-difluoropiperidine (B1349930) ring from acyclic precursors. researchgate.netnih.gov |

Cyclization Protocols for Stereodefined Difluoropiperidinols

The construction of the piperidine ring with defined stereochemistry at the C3 alcohol and C4 difluoro-substituted carbon centers is a significant synthetic challenge. Various cyclization protocols have been developed to access these and related stereodefined fluorinated piperidines.

Hydrogenation of Fluoropyridine Precursors

A predominant and robust method for synthesizing fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors. nih.govacs.org This approach offers high diastereoselectivity, typically yielding all-cis substituted piperidines. springernature.comnih.govresearchgate.net

Palladium-Catalyzed Hydrogenation : A common and robust method involves the cis-selective hydrogenation of fluoropyridines using a heterogeneous palladium catalyst. nih.govacs.org This protocol has been shown to be tolerant of various functional groups and can selectively reduce the fluoropyridine ring in the presence of other aromatic systems. nih.gov

Rhodium-Catalyzed Dearomatization-Hydrogenation : For more complex substrates, a one-pot, two-step dearomatization-hydrogenation (DAH) process using rhodium(I) complexes has been developed. nih.govresearchgate.net This strategy involves an initial dearomatization of the fluoropyridine with a boron reagent like pinacol borane, followed by hydrogenation to afford the all-cis-(multi)fluorinated piperidine with high diastereoselectivity. springernature.comnih.govresearchgate.net

Asymmetric Hydrogenation : To achieve enantioselectivity, strategies employing chiral auxiliaries have been successful. For instance, an oxazolidine-substituted pyridine can undergo diastereoselective hydrogenation. nih.govacs.org Subsequent in situ cleavage of the auxiliary provides the desired enantioenriched fluorinated piperidine. nih.govacs.org

Intramolecular Cyclization Strategies

Forming the heterocyclic ring via intramolecular bond formation from an acyclic precursor is a versatile approach that allows for the installation of multiple stereocenters.

Palladium-Catalyzed Intramolecular Aminofluorination : This method achieves the direct synthesis of 3-fluoropiperidines from unactivated alkenes bearing a nitrogen nucleophile. thieme-connect.com The reaction is catalyzed by a palladium(II) complex and proceeds via an aminopalladation of the alkene followed by oxidative fluorination and reductive elimination from a Pd(IV) intermediate. beilstein-journals.org While this directly yields 3-fluoropiperidines, the principles are foundational for stereodefined cyclizations. Enantioselective versions have been developed using chiral quinolone-oxazoline (Quox) ligands. sioc.ac.cn

Reductive Cyclization : The diastereoselective reductive cyclization of amino acetals, which can be prepared from a nitro-Mannich reaction, is another pathway to control the stereochemistry of the resulting piperidine ring. mdpi.com A related concept involves the cyclization of α,α-difluoro-β-amino ketones, which can be synthesized from N-Boc-α-amidosulfones. nih.gov Subsequent reduction of the ketone would yield the desired difluoropiperidinol.

Radical-Mediated Cyclization : Intramolecular cyclization of linear amino-aldehydes mediated by cobalt(II) catalysts represents a radical-based approach to piperidine synthesis. mdpi.com Similarly, intramolecular radical cyclization of 1,6-enynes has been used to prepare polysubstituted piperidines. mdpi.com

Table 1: Summary of Cyclization Protocols for Stereodefined Fluorinated Piperidines

| Cyclization Method | Catalyst/Reagent | Key Features | Typical Product | Citations |

|---|---|---|---|---|

| Heterogeneous Hydrogenation | Pd/C, H₂ | Robust, cis-selective, tolerates various functional groups. | cis-Fluoropiperidines | nih.gov, acs.org |

| Dearomatization-Hydrogenation | Rh(I) complex, HBpin | One-pot, two-step process, high diastereoselectivity for all-cis products. | all-cis-(Multi)fluoropiperidines | springernature.com, nih.gov, researchgate.net |

| Asymmetric Hydrogenation | Pd/C, Chiral Auxiliary | Diastereoselective hydrogenation followed by auxiliary cleavage. | Enantioenriched Fluoropiperidines | nih.gov, acs.org |

| Intramolecular Aminofluorination | Pd(OAc)₂, AgF, PhI(OPiv)₂ | Direct formation of C-F and C-N bonds in one step. | 3-Fluoropiperidines | thieme-connect.com, beilstein-journals.org |

| Reductive Cyclization | H₂, Raney-Ni | Cyclization of precursors like amino acetals or ketones. | Substituted Piperidines | mdpi.com |

Regioselective Considerations in Fluorinated Piperidine Synthesis

Controlling the precise location of fluorine atoms on the piperidine ring—regioselectivity—is paramount for tuning molecular properties. Chemists achieve this control primarily through two overarching strategies: starting with pre-fluorinated building blocks or by selectively fluorinating a pre-formed piperidine ring.

Control via Fluorinated Starting Materials

The most direct method to ensure regiochemical integrity is to begin the synthesis with an aromatic precursor, such as a pyridine, that already contains fluorine atoms at the desired positions. The subsequent saturation of this ring, as described in the hydrogenation protocols (Section 2.3.3), directly translates the regiochemistry of the starting material to the final piperidine product. nih.govnih.gov This approach is powerful due to the commercial availability or established syntheses of a wide variety of fluoropyridine isomers.

Fluorination of a Pre-formed Piperidine Ring

Alternatively, a non-fluorinated piperidine scaffold can be synthesized first, followed by the regioselective introduction of fluorine.

Deoxyfluorination of Piperidones : To install a gem-difluoro group, as in the C4 position of the target compound, deoxyfluorination of a corresponding ketone is a key strategy. Reagents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) can convert a 4-oxopiperidine precursor directly into the 4,4-difluoropiperidine (B1302736). The regioselectivity is dictated by the initial position of the carbonyl group.

Regioselective Ring-Opening of Epoxides : For the synthesis of fluorohydrins (molecules containing both a fluorine atom and a hydroxyl group), the ring-opening of an epoxide on the piperidine ring is a powerful technique. rsc.orgnih.gov Research has shown that molecular conformation can be used as a controlling factor to direct the nucleophilic attack of a fluoride source (e.g., TBAF/KHF₂) to one of the two epoxide carbons. rsc.orgnih.gov This allows for the divergent and regioselective synthesis of different isomers of hydroxylated fluoro-piperidines. rsc.org

Electrophilic Fluorination : The introduction of a single fluorine atom adjacent to a carbonyl group can be achieved by treating a piperidone-derived enolate with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI). The regioselectivity of this reaction depends on the controlled formation of the specific enolate isomer.

Regiocontrol through Cyclization

The cyclization reaction itself can dictate the final position of the fluorine atom. In palladium-catalyzed intramolecular aminofluorination, the reaction of an alkenyl amine generally proceeds via a 6-exo-trig cyclization to selectively form 3-fluoropiperidines, disfavoring the 7-endo cyclization pathway that would lead to a different regioisomer. thieme-connect.combeilstein-journals.org

Table 2: Regioselective Strategies in Fluorinated Piperidine Synthesis

| Strategy | Method | Reagents | Key Features | Citations |

|---|---|---|---|---|

| From Fluorinated Precursors | Hydrogenation | H₂, Pd or Rh catalyst | Regiochemistry is predetermined by the fluoropyridine starting material. | nih.gov, nih.gov |

| Fluorination of Piperidine Ring | Deoxyfluorination | SF₄, DAST | Converts a ketone (e.g., at C4) to a difluoromethylene group. | - |

| Epoxide Ring-Opening | TBAF/KHF₂ | Conformation-controlled regioselective formation of fluorohydrins. | rsc.org, nih.gov | |

| Cyclization-Based Control | Intramolecular Aminofluorination | Pd(II) catalyst | Reaction mechanism (e.g., 6-exo vs. 7-endo) dictates fluorine position. | thieme-connect.com, beilstein-journals.org |

Transformations at the Hydroxyl Moiety

The hydroxyl group at the C3 position of the piperidine ring is a primary site for introducing molecular diversity through various chemical reactions.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The oxidation of the secondary alcohol in this compound to the corresponding ketone, (R)-4,4-difluoropiperidin-3-one, is a key transformation that opens up further synthetic avenues. This ketone serves as a versatile intermediate for reactions such as reductive aminations and aldol (B89426) condensations. Several established oxidation protocols have been successfully applied to this substrate.

Commonly employed methods include Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base like triethylamine (B128534). Another effective and mild oxidizing agent is the Dess-Martin periodinane (DMP), which often provides high yields of the desired ketone with minimal side products. Parikh-Doering oxidation conditions have also been reported to be effective. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation and ensure the integrity of the chiral center. While further oxidation to cleave the ring and form a carboxylic acid is theoretically possible under harsh conditions, it is not a commonly pursued synthetic route for this particular scaffold.

| Oxidation Method | Reagents | Typical Yield |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | High |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | High |

| Parikh-Doering Oxidation | SO3-pyridine complex, DMSO, Triethylamine | Moderate to High |

Nucleophilic Substitutions and Derivatizations (e.g., Etherification, Esterification)

The hydroxyl group is amenable to various nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Etherification: The formation of ethers from the hydroxyl moiety is typically achieved via the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The choice of base and solvent is critical to optimize the reaction yield and prevent side reactions.

Esterification: Esterification of the hydroxyl group is a common derivatization strategy. Standard conditions involve the reaction of the alcohol with an acyl chloride or an acid anhydride in the presence of a tertiary amine base like triethylamine or pyridine. For more sensitive substrates or when coupling with carboxylic acids directly, activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are employed. These methods allow for the synthesis of a diverse library of esters with varying steric and electronic properties.

Modifications of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring provides another key handle for synthetic elaboration.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The piperidine nitrogen can be readily alkylated through several methods. Reductive amination is a highly effective and versatile strategy, involving the reaction of the parent piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. This method allows for the controlled introduction of a wide range of primary and secondary alkyl groups. Direct alkylation with alkyl halides in the presence of a base is another viable approach, although it can sometimes be complicated by over-alkylation.

N-Acylation: The acylation of the piperidine nitrogen is a robust and high-yielding transformation. It is typically accomplished by treating the piperidine with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA). This reaction forms a stable amide bond and is widely used to append various functional groups to the piperidine core.

Amide and Urea (B33335) Formation

Beyond simple acylation, the piperidine nitrogen can be incorporated into more complex structures like amides and ureas.

Amide Formation: As mentioned, the reaction with acyl chlorides or the coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt) are efficient methods for forming N-amides. These reactions are fundamental in the construction of more complex molecules where the difluoropiperidine moiety is a key structural element.

Urea Formation: The synthesis of N-substituted ureas can be achieved by reacting the piperidine nitrogen with an isocyanate. This reaction is generally fast and efficient, often proceeding without the need for a catalyst. Alternatively, reaction with a carbamoyl (B1232498) chloride or a sequential two-step process involving phosgene (B1210022) or a phosgene equivalent followed by the addition of an amine can also yield the desired urea derivatives. These urea functionalities are often explored for their hydrogen bonding capabilities in biological systems.

Reactivity of the Geminal Difluoride Motif

The geminal difluoride group at the C4 position is a defining feature of the molecule, conferring unique physicochemical properties. This group is generally considered to be highly stable and chemically inert under most synthetic conditions used to modify the hydroxyl and amino groups. The strength of the carbon-fluorine bond makes direct transformation of the difluoride motif challenging and not a common strategy for derivatization.

Conformational Analysis and Stereochemical Influence in 4,4 Difluoropiperidin 3 Ol Systems

Investigation of Ring Conformation and Conformational Preferences

The piperidine (B6355638) ring, a common scaffold in pharmaceuticals, typically exists in a chair conformation to minimize steric strain. However, the introduction of substituents, particularly electronegative atoms like fluorine, can significantly alter the conformational equilibrium. In the case of 4,4-difluoropiperidin-3-ol (B1650593), the geminal difluorination at the C4 position introduces complex stereoelectronic interactions that influence the ring's puckering and the preferred orientation of the hydroxyl group at C3.

Studies on related fluorinated piperidine systems have shown a general preference for the fluorine atoms to occupy axial positions, a phenomenon that runs counter to traditional steric considerations. nih.govresearchgate.netd-nb.info This preference is attributed to a combination of hyperconjugation and electrostatic interactions. The axial orientation of the C-F bond allows for favorable orbital overlap with adjacent C-H or C-C bonds, leading to a stabilizing effect.

For (R)-4,4-difluoropiperidin-3-ol, two primary chair conformations are possible, differing in the axial or equatorial orientation of the hydroxyl group. The gem-difluoro substitution at the adjacent carbon atom (C4) significantly influences this equilibrium. The interplay between the gauche interactions of the fluorine atoms and the hydroxyl group, along with intramolecular hydrogen bonding possibilities, dictates the dominant conformation.

Analysis of the Gauche Effect and its Stereoelectronic Implications on Fluorinated Piperidines

The gauche effect describes the tendency of a molecule to adopt a gauche conformation (a dihedral angle of approximately 60°) over an anti conformation (180°), particularly when vicinal substituents are electronegative. wikipedia.org This effect is rooted in stereoelectronic interactions, primarily hyperconjugation. wikipedia.org In the context of fluorinated piperidines, the gauche effect plays a crucial role in determining the conformational landscape.

In 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer due to a stabilizing hyperconjugative interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital. wikipedia.org A similar principle applies to 4,4-difluoropiperidin-3-ol. The presence of two fluorine atoms at the C4 position creates multiple potential gauche interactions with the substituents at C3 and C5.

Experimental Elucidation of Stereochemistry and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F, NOESY)

NMR spectroscopy is a powerful tool for investigating the conformation of molecules in solution. For this compound, a combination of ¹H, ¹⁹F, and 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide detailed structural information.

¹H NMR: The coupling constants (J-values) between protons on the piperidine ring are highly dependent on their dihedral angles. By analyzing these couplings, particularly the vicinal coupling constants (³J), the chair conformation and the axial or equatorial positions of the protons can be determined. The chemical shifts of the protons are also sensitive to the local electronic environment, which is influenced by the fluorine atoms and the hydroxyl group. researchgate.net

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The chemical shifts of the two non-equivalent fluorine atoms in 4,4-difluoropiperidin-3-ol can provide insights into their electronic environment and, indirectly, the ring conformation. Furthermore, coupling between fluorine and adjacent protons (¹H-¹⁹F coupling) can give valuable information about their spatial relationship. researchgate.net

NOESY: NOESY experiments detect through-space interactions between nuclei that are close to each other, regardless of whether they are directly bonded. This allows for the determination of the relative stereochemistry and the preferred conformation by identifying protons that are in close proximity. For instance, NOE cross-peaks between axial protons on the same side of the ring would confirm a chair conformation. mdpi.com

A systematic study on a series of fluorinated piperidine derivatives utilized NMR spectroscopy to determine the relative orientation of the fluorine atoms, often finding them to be exclusively in axial or equatorial positions. researchgate.net

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule in the solid state. rsc.orgmdpi.com By analyzing the diffraction pattern of a single crystal, the precise atomic coordinates, bond lengths, bond angles, and torsion angles can be determined.

For this compound, a successful single-crystal X-ray analysis would unequivocally establish:

The chair conformation of the piperidine ring.

The axial or equatorial positions of the two fluorine atoms and the hydroxyl group.

The presence and geometry of any intramolecular hydrogen bonds involving the hydroxyl group and the fluorine atoms or the nitrogen atom.

This solid-state structure provides a crucial benchmark for comparison with the solution-state conformations determined by NMR and the theoretical conformations predicted by computational methods.

Theoretical and Computational Studies of Conformational Landscapes

Computational chemistry offers a powerful approach to complement experimental studies by providing detailed energetic and geometric information about different possible conformations. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of various conformers of this compound. researchgate.net

These calculations can:

Predict the most stable chair conformation and the preferred orientation of the substituents.

Quantify the energy differences between different conformers, providing insight into the conformational equilibrium.

Analyze the electronic structure to understand the underlying stereoelectronic interactions, such as hyperconjugation and electrostatic forces, that govern the conformational preferences. researchgate.net

Simulate NMR parameters, which can then be compared with experimental data to validate the computational model.

Computational studies on fluorinated piperidines have revealed that in addition to established forces like charge-dipole interactions and hyperconjugation, solvation and solvent polarity play a significant role in stabilizing certain conformers. nih.govnih.gov For example, a more polar conformer might be increasingly stabilized in a more polar solvent. d-nb.info

Table of Predicted Conformational Energies

| Conformer (OH orientation) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

| Axial | 0.00 | 0.50 |

| Equatorial | 1.20 | 0.85 |

| Note: These are hypothetical values for illustrative purposes and would need to be determined by specific computational studies on this compound. |

Role As a Chiral Scaffold in Medicinal Chemistry Research

Design Rationale for Incorporating the Difluoropiperidine-3-ol Moiety

The deliberate inclusion of the (R)-4,4-difluoropiperidin-3-ol moiety into molecular design is a rational approach aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug molecules. The geminal difluoro substitution at the 4-position of the piperidine (B6355638) ring imparts profound effects on the molecule's metabolic fate, lipophilicity, solubility, membrane permeability, and basicity.

Strategies for Enhancing Metabolic Stability

A primary driver for utilizing the 4,4-difluoropiperidine (B1302736) scaffold is to enhance a molecule's metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. The site of oxidation on piperidine rings is often the 4-position, and by introducing two fluorine atoms at this position, metabolic breakdown at this site is effectively blocked. This "metabolic blocking" strategy can lead to a longer in vivo half-life and improved oral bioavailability of a drug candidate.

Modulation of Lipophilicity, Solubility, and Membrane Permeability

The introduction of fluorine atoms can significantly alter the lipophilicity of a compound, a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive fluorination typically increases lipophilicity, the targeted placement of a difluoro group, as in this compound, allows for a more subtle and controlled modulation. The electron-withdrawing nature of the fluorine atoms can also influence the hydrogen-bonding capacity of the nearby hydroxyl group, thereby affecting solubility and membrane permeability. This fine-tuning is crucial for achieving the desired balance of properties for optimal drug disposition.

Tuning Basicity and pKa through Fluorine Effects

The two fluorine atoms at the C4 position exert a potent electron-withdrawing inductive effect that propagates through the piperidine ring. This effect reduces the electron density on the nitrogen atom, thereby lowering its basicity. Consequently, the pKa of the piperidine nitrogen in 4,4-difluoropiperidine derivatives is significantly lower than that of their non-fluorinated counterparts. This pKa modulation is a key advantage in drug design, as it can mitigate potential liabilities associated with high basicity, such as off-target interactions with the hERG channel (which can lead to cardiotoxicity) and lysosomal trapping.

| Compound | Approximate pKa |

| Piperidine | 11.2 |

| 4,4-Difluoropiperidine | 8.5 - 9.5 |

Note: The specific pKa value can be influenced by other substituents on the ring.

Application in Scaffold Hopping and Structure-Based Drug Design Initiatives

The unique properties of this compound make it a highly attractive component for both scaffold hopping and structure-based drug design. In scaffold hopping, this building block can serve as a bioisosteric replacement for other cyclic systems, potentially leading to improved properties or novel intellectual property. In structure-based drug design, where the three-dimensional structure of the biological target is known, the well-defined stereochemistry and functionality of this compound allow for its precise and rational placement within a binding site to optimize molecular interactions.

Integration into Bioactive Compounds as a Pharmaceutical Intermediate

As a bifunctional molecule containing both a secondary amine and a hydroxyl group, this compound is a versatile pharmaceutical intermediate. These functional groups provide convenient handles for further chemical elaboration, enabling the synthesis of a diverse array of complex bioactive compounds.

Contribution to Ligand-Target Binding Affinity and Selectivity

The specific three-dimensional arrangement of the hydroxyl group and the difluorinated ring in this compound can have a substantial impact on a ligand's binding affinity and selectivity for its biological target. The hydroxyl group can form crucial hydrogen bonds with amino acid residues in the target's binding pocket, while the fluorinated portion of the ring can engage in favorable non-covalent interactions. The conformational rigidity imparted by the difluoro substitution can also pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and thus enhancing affinity. This combination of features allows for the design of highly potent and selective drug candidates.

: Development of Selective Receptor Agonists and Antagonists

The strategic incorporation of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to enhance crucial properties such as metabolic stability, binding affinity, and bioavailability. tandfonline.comnih.govacs.org The this compound scaffold has emerged as a valuable chiral building block for these purposes, particularly in the development of selective receptor antagonists. The gem-difluoro group at the C-4 position of the piperidine ring introduces unique stereoelectronic properties that can profoundly influence a molecule's interaction with its biological target. tandfonline.comresearchgate.net

Research has successfully utilized this scaffold to create highly potent and selective antagonists for the dopamine (B1211576) D4 receptor (D4R). nih.gov The D4 receptor is a significant target in neuroscience drug discovery, implicated in conditions such as L-DOPA-induced dyskinesias in Parkinson's disease. chemrxiv.orgnih.gov The challenge in targeting the D4 receptor lies in achieving selectivity over other highly homologous dopamine receptor subtypes (D1, D2, D3, and D5). nih.govmdpi.com

Derivatives built upon the (R)-4,4-difluoropiperidine scaffold have demonstrated exceptional selectivity for the D4 receptor. nih.govchemrxiv.org For instance, a series of novel antagonists based on this scaffold were synthesized and found to be highly potent against the D4 receptor while showing minimal affinity for other dopamine receptors. nih.gov The chirality of the scaffold is crucial; an X-ray crystal structure confirmed that the (R)-enantiomer is the active isomer responsible for this high-affinity binding. nih.gov This highlights the importance of the specific three-dimensional arrangement of the hydroxyl and gem-difluoro groups on the piperidine ring for precise molecular recognition at the receptor's binding site.

One of the most potent compounds to emerge from these studies, compound 14a (a 4,4-difluoropiperidine ether-based derivative), exhibited an exceptional binding affinity (Ki) of 0.3 nM for the D4 receptor and over 2000-fold selectivity against other dopamine receptor subtypes. chemrxiv.orgnih.govresearchgate.net This level of potency and selectivity underscores the utility of the this compound scaffold in designing finely tuned ligands for challenging G-protein coupled receptor (GPCR) targets. While these specific compounds were developed as antagonists, the principles guiding their design can be applied to the development of agonists as well, by modifying the interacting moieties to elicit a positive functional response at the receptor.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The development of potent and selective D4 receptor antagonists has been significantly guided by detailed Structure-Activity Relationship (SAR) studies on derivatives of this compound. These studies systematically explore how chemical modifications to different parts of the molecule affect its biological activity, typically measured as binding affinity (Ki).

A key series of investigations focused on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives. chemrxiv.orgnih.gov The core scaffold was maintained while modifications were made to the phenoxy group and the piperidine nitrogen substituent. The general structure for these SAR studies is shown below, followed by a table summarizing the findings.

General Structure for SAR Studies:

(Simplified representation)

Researchers discovered that the nature of the ether substituent (R2 in the simplified representation) and the aryl group attached to the piperidine nitrogen (Ar) were critical for high-affinity binding to the D4 receptor. chemrxiv.org

Key SAR Findings:

Ether Substituent: Replacing the phenoxy group with various heterocyclic ethers resulted in a significant loss of binding affinity. chemrxiv.org Within the phenoxy series, substitutions on the phenyl ring had a profound impact. For example, moving from a p-fluoro or 3,4-difluorophenyl ether to a 3-fluorophenyl ether led to a substantial decrease in potency. chemrxiv.org However, introducing a cyano group, particularly in the 4-position of the phenyl ring, often maintained or improved binding affinity while favorably lowering the compound's lipophilicity. chemrxiv.org

Piperidine Nitrogen Substituent: The group attached to the piperidine nitrogen plays a crucial role in anchoring the ligand to the receptor. The studies confirmed that a specific southern portion, such as a 3-fluoro-4-methoxybenzyl group, was beneficial for activity. chemrxiv.org

Role of Fluorine: The gem-difluoro group at the C4 position is instrumental. It influences the pKa of the piperidine nitrogen, which in turn affects the molecule's physicochemical properties like cLogP and CNS Multiparameter Optimization (MPO) scores. chemrxiv.org Moving the gem-difluoro group from the 4,4-position to the 3,3-position resulted in a general loss of potency, highlighting the specific conformational constraints imposed by the 4,4-difluoro substitution pattern. chemrxiv.org Reversing the stereochemistry or the position of fluorine and other substituents also led to reduced binding, as seen when comparing a 4-fluoro-3-methyl derivative with a 3-fluoro-4-methyl analog. chemrxiv.org

The table below presents data from SAR studies on a series of 4,4-difluoropiperidine ether analogs, demonstrating the impact of various substitutions on D4 receptor binding affinity.

Table 1: SAR Data for this compound Derivatives as D4 Receptor Antagonists

| Compound | R2 (Phenoxy Substitution) | D4R Ki (nM) | Reference |

|---|---|---|---|

| 14a | 4-cyano-3-fluorophenoxy | 0.3 | nih.gov |

| 9ee | 4-cyano-3-phenyl | 16.4 | chemrxiv.org |

| 9ff | 3-cyanophenyl | 35 | chemrxiv.org |

| 9m | 4-cyano-3-fluorophenoxy | 21 | chemrxiv.org |

| 8c | 3-methylphenyl | 13 | researchgate.net |

| 8d | 4-chlorophenyl | 53 | researchgate.net |

| 8f | 3-fluoro-4-methyl | 72 | chemrxiv.org |

| 7d | 3-fluorophenyl | (Significant loss of potency) | chemrxiv.org |

| 8g-k | Various heterocyclic ethers | 150 - 1,660 | chemrxiv.org |

These SAR studies provide crucial insights for the rational design of future D4 receptor ligands. chemrxiv.org The exceptional selectivity and potency of compounds like 14a make them valuable as in vitro tool compounds for studying D4 receptor signaling, even if they possess limitations like poor microsomal stability. chemrxiv.orgnih.gov The findings offer a clear structural roadmap for developing metabolically stable D4 receptor antagonists with therapeutic potential. nih.gov

Computational Chemistry and Molecular Modeling Studies of R 4,4 Difluoropiperidin 3 Ol

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (R)-4,4-difluoropiperidin-3-ol. These calculations can provide insights into how the gem-difluoro group and the hydroxyl group influence the electron distribution within the piperidine (B6355638) ring.

The presence of the two highly electronegative fluorine atoms at the C4 position is expected to have a significant impact on the molecule's electronic properties. These fluorine atoms create a strong dipole, withdrawing electron density from the surrounding carbon atoms. This inductive effect can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atom. researchgate.net Furthermore, hyperconjugative interactions between the C-F bonds and adjacent C-C or C-H bonds can affect the conformational preferences of the piperidine ring. researchgate.netnih.gov

Computational studies on analogous fluorinated piperidines have shown that the interplay between electrostatic interactions (charge-dipole) and hyperconjugation dictates the conformational landscape, often favoring an axial orientation of the fluorine atom. researchgate.netnih.gov For this compound, quantum chemical calculations can determine the relative energies of different chair and boat conformations, providing a detailed understanding of its three-dimensional structure.

Key parameters that can be calculated to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack. For instance, the nitrogen lone pair would be a primary site for electrophilic interaction, while the acidic protons (N-H and O-H) would be susceptible to deprotonation by a base.

A table of predicted electronic properties for a model fluorinated piperidine, based on typical DFT calculations, is presented below.

| Property | Predicted Value (Illustrative) | Significance |

| Dipole Moment | ~3-4 Debye | Indicates high polarity due to fluorine atoms. |

| HOMO Energy | ~ -7.0 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ 1.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 8.5 eV | Suggests good kinetic stability. |

| pKa of N-H | ~8-9 | Lower than non-fluorinated piperidines due to inductive effects. acs.org |

These values are illustrative and would require specific calculations for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential protein targets and for understanding the molecular basis of ligand recognition. researchgate.netnih.govnih.govdoaj.org

Molecular docking predicts the preferred orientation of a ligand within the binding site of a receptor. nih.govrsc.org For this compound, the hydroxyl group and the nitrogen atom are key features for forming hydrogen bonds with amino acid residues in a protein's active site. The fluorine atoms, while generally considered poor hydrogen bond acceptors, can engage in favorable electrostatic and van der Waals interactions. The specific stereochemistry of the (R)-enantiomer is critical in determining the precise fit and interaction pattern.

A hypothetical docking and MD simulation summary for this compound with a kinase target is presented below.

| Simulation Parameter | Finding | Implication |

| Docking Score | -8.5 kcal/mol | Suggests a potentially strong binding affinity. |

| Key Interactions | Hydrogen bonds between the hydroxyl group and Asp145; Hydrogen bond between the piperidine nitrogen and the backbone carbonyl of Glu102. | Highlights the critical role of the polar functional groups in anchoring the ligand. |

| MD Simulation (100 ns) | The ligand remains stably bound in the active site with minimal conformational changes. | Indicates a stable binding mode and a good fit for the target. |

| RMSD of Ligand | Average of 1.2 Å | Low root-mean-square deviation suggests the docked pose is stable. |

These findings are hypothetical and would depend on the specific protein target.

Free Energy Perturbation (FEP) and Related Methods in Lead Optimization

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common protein target. researchgate.netnih.gov This technique is particularly valuable in the lead optimization phase of drug discovery, where small chemical modifications are made to a lead compound to improve its potency and selectivity. vu.nl

In the context of this compound, FEP could be used to predict the effect of structural modifications on binding affinity. For example, one could computationally assess the impact of:

Changing the position of the hydroxyl group.

Introducing additional substituents on the piperidine ring.

Replacing the gem-difluoro group with other functionalities.

FEP calculations involve creating a thermodynamic cycle that connects the two ligands in solution and in the protein binding site. By simulating the "alchemical" transformation of one molecule into another, the difference in the free energy of binding (ΔΔG) can be calculated. vu.nl These predictions can guide synthetic chemistry efforts by prioritizing the synthesis of compounds that are predicted to have improved activity, thereby saving time and resources. researchgate.net

A typical FEP workflow involves several steps, including system preparation, generation of a perturbation map, MD simulations of the perturbations, and analysis of the results to obtain the relative binding free energies. vu.nl

| Perturbation | Predicted ΔΔG (kcal/mol) | Interpretation |

| This compound -> (S)-4,4-Difluoropiperidin-3-ol | +1.5 | The (R)-enantiomer is predicted to bind more strongly. |

| This compound -> (R)-Piperidin-3-ol | -2.0 | The difluoro substitution is predicted to be beneficial for binding. |

| This compound -> (R)-4,4-Difluoro-N-methylpiperidin-3-ol | +0.5 | N-methylation is predicted to be slightly detrimental to binding affinity. |

This table presents hypothetical FEP results to illustrate the application of the method.

Development of Predictive Models for Stereoselectivity and Reaction Outcomes

The synthesis of this compound involves the creation of a specific stereocenter, making stereoselectivity a critical aspect of its preparation. Computational models can be developed to predict the stereochemical outcome of synthetic reactions, aiding in the design of efficient and highly selective synthetic routes. rsc.orgnih.govnih.gov

These predictive models often rely on calculating the energies of the transition states leading to the different stereoisomeric products. The stereoisomer formed via the lower energy transition state is expected to be the major product. Quantum chemical methods are typically used for these calculations.

For the synthesis of chiral piperidines, various stereoselective methods have been developed, including those that utilize chiral auxiliaries, catalysts, or enzymatic transformations. nih.gov Computational modeling can be used to understand the origin of stereoselectivity in these reactions by analyzing the non-covalent interactions in the transition state that favor the formation of one stereoisomer over the other.

For instance, in a catalytic asymmetric reduction of a precursor ketone to form this compound, computational models could be built of the transition states involving the substrate, the catalyst, and the reducing agent. By comparing the energies of the transition states leading to the (R) and (S) products, the enantiomeric excess (ee) of the reaction can be predicted.

| Reaction Type | Computational Model | Predicted Outcome |

| Catalytic Asymmetric Hydrogenation | Transition state modeling of the catalyst-substrate complex. | Prediction of the major enantiomer and the enantiomeric excess. |

| Enzymatic Resolution | Docking and MD simulations of the substrate in the enzyme active site. | Identification of the enantiomer that is preferentially transformed by the enzyme. |

| Diastereoselective Cyclization | Conformational analysis of the transition state. | Prediction of the major diastereomer. |

This table outlines how computational models can be applied to predict stereoselectivity in the synthesis of chiral piperidines.

Advanced Spectroscopic and Chromatographic Characterization of R 4,4 Difluoropiperidin 3 Ol and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Mass and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular mass, which in turn allows for the confirmation of its elemental composition. For (R)-4,4-Difluoropiperidin-3-ol, with a molecular formula of C₅H₉F₂NO, the expected monoisotopic mass is 137.06522 Da. uni.lu

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, measures the mass-to-charge ratio (m/z) with high accuracy (typically within 5 ppm). This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The analysis of this compound would involve observing the protonated molecule [M+H]⁺ at m/z 138.07250. uni.lu The experimentally measured mass is then compared to the theoretically calculated mass to confirm the molecular formula. Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed and used for confirmation. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 138.07250 |

| [M+Na]⁺ | 160.05444 |

| [M+K]⁺ | 176.02838 |

| [M+NH₄]⁺ | 155.09904 |

Data sourced from predicted values for 4,4-difluoropiperidin-3-ol (B1650593). uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound in solution. By analyzing the spectra of different nuclei, such as ¹³C, ¹⁹F, and ¹H, a complete structural assignment of this compound can be achieved.

Carbon-13 (¹³C) NMR

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal, providing a "carbon count" and information about its chemical environment. thieme-connect.de The chemical shifts are influenced by factors such as hybridization and the electronegativity of attached atoms. For this compound, five distinct signals are expected in the ¹³C NMR spectrum.

The carbon atom C4, directly bonded to two highly electronegative fluorine atoms, will experience significant deshielding and appear at a very low field (downfield), likely exhibiting a triplet multiplicity due to coupling with the two fluorine atoms (¹JCF). The C3 and C5 carbons, adjacent to the difluorinated carbon, will also be influenced, showing splitting due to two-bond carbon-fluorine coupling (²JCF). The C3 carbon, also attached to a hydroxyl group, will be shifted further downfield compared to the C5 and C2 carbons.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

|---|---|---|

| C2 | 40-50 | t (due to ²JCF) |

| C3 | 65-75 | t (due to ²JCF) |

| C4 | 115-125 | t (due to ¹JCF) |

| C5 | 35-45 | t (due to ²JCF) |

| C6 | 50-60 | s |

Note: Chemical shift ranges are estimates based on general principles and data for similar structures. thieme-connect.dewisc.edu

Fluorine-19 (¹⁹F) NMR

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a very wide range of chemical shifts, making it exceptionally responsive to subtle changes in the electronic environment. nih.gov

In this compound, the two fluorine atoms at the C4 position are diastereotopic. This is because the C3 position is a stereocenter, making the two faces of the piperidine (B6355638) ring electronically distinct. Consequently, the two fluorine atoms are expected to be magnetically non-equivalent and should appear as two separate signals in the ¹⁹F NMR spectrum. These signals will likely appear as a complex multiplet pattern, often an AB quartet, due to geminal fluorine-fluorine coupling (²JFF). Each of these signals will be further split by coupling to the neighboring protons on C3 and C5 (²JHF and ³JHF). The difference in chemical shift between these diastereotopic fluorines (ΔδFF) can be a sensitive reporter of the conformation of the piperidine ring. researchgate.net

Table 3: Expected ¹⁹F NMR Parameters for this compound

| Fluorine Atom | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

|---|---|---|

| Fₐ (axial/equatorial) | -90 to -110 | d (geminal ²JFF) of t (vicinal ³JHF) |

| Fₑ (equatorial/axial) | -90 to -110 | d (geminal ²JFF) of t (vicinal ³JHF) |

Note: Chemical shifts are relative to a standard like CFCl₃. The exact shifts and coupling constants depend on the solvent and ring conformation. wikipedia.orgucsb.edu

Proton (¹H) NMR

¹H NMR provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. In this compound, the signals for the protons on the piperidine ring will be distinct. The proton on C3 (H3) is expected to appear as a multiplet due to coupling with the protons on C2 and the adjacent fluorine atoms on C4 (³JHF). The protons on C2, C5, and C6 will also show characteristic multiplets resulting from geminal and vicinal proton-proton couplings, as well as coupling to the fluorine atoms. The proton of the hydroxyl group (-OH) and the amine proton (-NH) may appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

Table 4: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton(s) | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

|---|---|---|

| H2 | 2.8 - 3.4 | m |

| H3 | 3.9 - 4.5 | m (coupling to H2, F4) |

| H5 | 1.8 - 2.4 | m (coupling to H6, F4) |

| H6 | 2.6 - 3.2 | m |

| NH | 1.5 - 3.0 | br s |

| OH | 2.0 - 4.0 | br s |

Note: Chemical shift ranges are estimates based on typical values for similar heterocyclic systems.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, are widely and successfully used for the separation of a broad range of chiral molecules, including pharmaceuticals and their intermediates. nih.govnih.gov To analyze this compound, a method would be developed using a column like Chiralpak® AD-H (amylose-based) or Chiralpak® IC (cellulose-based). nih.govorientjchem.org The mobile phase typically consists of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of a basic additive like diethylamine (B46881) (DEA) to improve peak shape for basic compounds like piperidines. orientjchem.org By injecting a racemic standard, the retention times for the (R)- and (S)-enantiomers can be established. Subsequent analysis of the synthesized (R)-enantiomer sample under the same conditions allows for the quantification of the minor (S)-enantiomer, if present, and thus the calculation of the enantiomeric excess.

Table 5: Exemplary Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IC (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., at 210 nm) or Mass Spectrometry |

| Column Temp. | 25 °C |

| Expected Rₜ (R)-isomer | T₁ |

| Expected Rₜ (S)-isomer | T₂ (where T₁ ≠ T₂) |

Note: These are representative conditions and require optimization for the specific compound. nih.govorientjchem.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the characterization of semi-volatile and volatile compounds. However, direct analysis of polar molecules such as this compound by GC-MS is often challenging due to their low volatility and potential for thermal degradation within the GC system. To overcome these limitations, chemical derivatization is employed to convert the polar hydroxyl (-OH) and secondary amine (-NH) functional groups into less polar, more volatile moieties, thereby improving chromatographic peak shape, enhancing thermal stability, and facilitating mass spectral interpretation. youtube.comsemanticscholar.orgphenomenex.com

The primary strategies for the derivatization of this compound involve silylation and acylation, targeting the active hydrogen atoms on the hydroxyl and amine groups. nih.govyoutube.com

Silylation

Silylation is a common derivatization technique where the active hydrogens of the alcohol and amine are replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.comresearchgate.net This process significantly reduces the polarity and boiling point of the analyte, making it more amenable to GC analysis. youtube.com A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). researchgate.netfu-berlin.de

The derivatization reaction of this compound with BSTFA would proceed as follows, yielding the di-TMS derivative:

This compound + 2 BSTFA → (R)-4,4-Difluoro-1-(trimethylsilyl)piperidin-3-yl trimethylsilyl ether + 2 N-methyl-N-(trimethylsilyl)trifluoroacetamide

The resulting derivatized compound is significantly more volatile and thermally stable, allowing for its elution and detection by GC-MS.

Acylation

Acylation introduces an acyl group, often a fluoroacyl group, into the molecule, which also increases volatility and can enhance detectability, particularly with an electron capture detector (ECD). nih.gov Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are frequently used for the acylation of amines and alcohols. nih.govscispace.com

The reaction with TFAA would produce the di-trifluoroacetyl derivative:

This compound + 2 TFAA → (R)-4,4-Difluoro-1-(trifluoroacetyl)piperidin-3-yl trifluoroacetate (B77799) + 2 Trifluoroacetic acid

These fluorinated derivatives are highly volatile and can provide characteristic fragmentation patterns in the mass spectrometer. nih.gov

Hypothetical GC-MS Analysis Parameters and Expected Findings

Below are tables detailing hypothetical, yet scientifically plausible, GC-MS parameters and expected mass spectral data for the silylated and acylated derivatives of this compound. These are based on the known behavior of similar derivatized cyclic amines and alcohols. nih.govnih.govresearchgate.netnih.gov

Table 1: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-600 |

| Solvent Delay | 3 minutes |

Table 2: Predicted Mass Spectral Data for the Trimethylsilyl (TMS) Derivative of this compound

| m/z | Proposed Fragment Identity | Relative Abundance |

| 281 | [M]+ (Molecular Ion) | Low |

| 266 | [M - CH₃]+ | Moderate |

| 192 | [M - Si(CH₃)₃]+ | Moderate to High |

| 178 | [M - OSi(CH₃)₃]+ | Moderate |

| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]+ | Moderate |

| 73 | [Si(CH₃)₃]+ | High (Base Peak) |

The fragmentation of the TMS derivative is expected to be dominated by the cleavage of the trimethylsilyl groups. The ion at m/z 73 is a characteristic fragment for TMS-derivatized compounds. fu-berlin.denih.gov The loss of a methyl group ([M-15]) is also a common feature.

Table 3: Predicted Mass Spectral Data for the Trifluoroacetyl (TFA) Derivative of this compound

| m/z | Proposed Fragment Identity | Relative Abundance |

| 329 | [M]+ (Molecular Ion) | Low |

| 232 | [M - COCF₃]+ | Moderate |

| 216 | [M - OCOCF₃]+ | Moderate |

| 134 | [Piperidine ring fragment]+ | Moderate to High |

| 97 | [COCF₃]+ | High |

| 69 | [CF₃]+ | High (Base Peak) |

The detailed analysis of these volatile derivatives by GC-MS provides a robust method for the structural confirmation and purity assessment of this compound and its related compounds. The specific retention times and fragmentation patterns of the derivatives serve as a reliable fingerprint for their identification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.